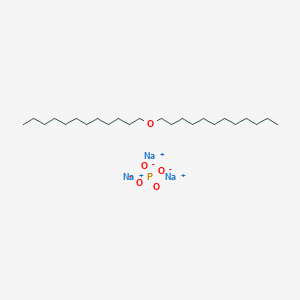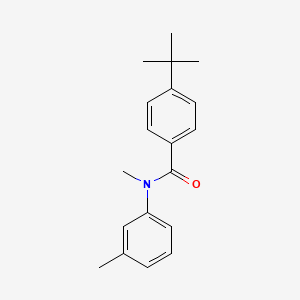
Trisodium;1-dodecoxydodecane;phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of trisodium;1-dodecoxydodecane;phosphate typically involves the reaction of dodecyl alcohol with phosphorus pentoxide, followed by neutralization with sodium hydroxide. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where dodecyl alcohol is reacted with phosphorus pentoxide under controlled conditions. The resulting product is then neutralized with sodium hydroxide to obtain the final compound. The process is optimized to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Trisodium;1-dodecoxydodecane;phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phosphates, while reduction can produce various alcohol derivatives .
Aplicaciones Científicas De Investigación
Trisodium;1-dodecoxydodecane;phosphate has a wide range of applications in scientific research, including:
Chemistry: It is used as a surfactant in various chemical reactions and processes.
Biology: The compound is employed in biological research for cell lysis and protein extraction.
Medicine: It is used in pharmaceutical formulations as an emulsifier and stabilizer.
Mecanismo De Acción
The mechanism of action of trisodium;1-dodecoxydodecane;phosphate involves its ability to reduce surface tension and form micelles. This property allows it to solubilize hydrophobic compounds in aqueous solutions. The molecular targets include cell membranes and proteins, where it disrupts lipid bilayers and facilitates the extraction of membrane-bound proteins .
Comparación Con Compuestos Similares
Similar Compounds
Trisodium phosphate (TSP): Na3PO4, commonly used as a cleaning agent and food additive.
Sodium lauryl sulfate (SLS): C12H25NaO4S, widely used as a surfactant in detergents and personal care products.
Uniqueness
Trisodium;1-dodecoxydodecane;phosphate is unique due to its specific molecular structure, which provides distinct surfactant properties compared to other similar compounds. Its ability to form stable emulsions and micelles makes it particularly valuable in various industrial and scientific applications .
Propiedades
| 76930-25-1 | |
Fórmula molecular |
C24H50Na3O5P |
Peso molecular |
518.6 g/mol |
Nombre IUPAC |
trisodium;1-dodecoxydodecane;phosphate |
InChI |
InChI=1S/C24H50O.3Na.H3O4P/c1-3-5-7-9-11-13-15-17-19-21-23-25-24-22-20-18-16-14-12-10-8-6-4-2;;;;1-5(2,3)4/h3-24H2,1-2H3;;;;(H3,1,2,3,4)/q;3*+1;/p-3 |
Clave InChI |
XFHHCPRMDXAWDO-UHFFFAOYSA-K |
SMILES canónico |
CCCCCCCCCCCCOCCCCCCCCCCCC.[O-]P(=O)([O-])[O-].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-Heptylbicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B14440029.png)

![Methyl [(5-tert-butyl-2-hydroxyphenyl)sulfanyl]acetate](/img/structure/B14440047.png)

